molecular formula C12H10ClN5 B1366530 N-Benzyl-2-chloro-9H-purin-6-amine CAS No. 39639-47-9

N-Benzyl-2-chloro-9H-purin-6-amine

カタログ番号: B1366530
CAS番号: 39639-47-9
分子量: 259.69 g/mol
InChIキー: IJKBYBPPNNHJSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine typically involves the reaction of 2,6-dichloropurine with benzylamine under appropriate conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position with the benzylamine group .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

N-Benzyl-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted purine derivative, while hydrolysis would yield the corresponding purine .

科学的研究の応用

Medicinal Chemistry

N-Benzyl-2-chloro-9H-purin-6-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's ability to inhibit CDKs makes it a valuable candidate in the development of anticancer therapies.

Biological Research

In addition to its medicinal applications, this compound is utilized in various biological research studies focusing on cell cycle regulation and cancer biology. Its ability to induce apoptosis has been demonstrated across multiple cancer cell lines, including H1975, HL-60, HCT116, and HeLa cells. The compound exhibits varying degrees of cytotoxicity, with IC₅₀ values indicating effective concentrations for inducing cell death .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Study on Cancer Cell Lines : Research indicated that this compound effectively induced apoptosis in multiple cancer cell lines, demonstrating its potential as a therapeutic agent .
  • Bcr-Abl Inhibition : The compound has been investigated for its ability to inhibit Bcr-Abl oncoproteins associated with chronic myeloid leukemia (CML). It showed promising results against CML cells harboring Bcr-Abl mutations .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for various chemical modifications, making it versatile for developing novel compounds.

Synthetic Routes

The synthesis typically involves:

  • Reaction of 2,6-dichloropurine with benzylamine under optimized conditions.
  • Use of microwave irradiation techniques to enhance yields and reduce reaction times .

Industrial Applications

In industrial settings, this compound is used in the production of various drugs and chemical products. Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical manufacturing processes.

作用機序

The mechanism of action of N-Benzyl-2-chloro-9H-purin-6-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase . This makes it a valuable tool in cancer research and drug development .

生物活性

N-Benzyl-2-chloro-9H-purin-6-amine is a purine derivative that has garnered attention for its significant biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides an in-depth exploration of its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for regulating the cell cycle. By inhibiting these kinases, the compound can induce cell cycle arrest, particularly at the G1 phase, leading to apoptosis in cancer cells .

PropertyDescription
Molecular FormulaC₁₂H₁₀ClN₅
Molecular Weight259.69 g/mol
CAS Number39639-47-9
Mechanism of ActionCDK inhibition, leading to cell cycle arrest
Biological ActivityInduces apoptosis in cancer cells

Cellular Effects

The compound has demonstrated cytotoxic effects across various cancer cell lines. In studies involving H1975, HL-60, HCT116, and HeLa cell lines, this compound exhibited varying degrees of cytotoxicity, with IC₅₀ values indicating effective concentrations for inducing cell death .

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)Sensitivity Level
H197510High
HL-60>20Resistant
HCT11615Moderate
HeLa12Moderate

Molecular Mechanism

The interaction of this compound with CDKs involves binding to their active sites, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition disrupts normal cellular functions and triggers apoptotic pathways .

Research Applications

This compound is utilized in various research contexts:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical agents targeting CDKs.
  • Cancer Research : The compound is extensively studied for its role in regulating the cell cycle and inducing apoptosis in malignant cells.
  • Enzyme Inhibition Studies : Its derivatives have been evaluated for inhibitory effects on other enzymes such as acetylcholinesterase, indicating potential applications in neurodegenerative diseases .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to significant apoptosis in HeLa cells through activation of caspase pathways.
  • Cytotoxicity Evaluation : A colorimetric assay was used to determine IC₅₀ values across multiple cancer cell lines, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-2-chloro-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic displacement of a chlorine atom in 2,6-dichloropurine with a benzylamine derivative. Key steps include:

  • Alkylation of the purine core using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Monitoring reaction progress via TLC or HPLC, with purification by column chromatography (e.g., CHCl₃/MeOH gradients) .
  • Optimization of temperature (60–80°C) and solvent polarity to minimize byproducts like N7- vs. N9-alkylation isomers .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with literature data (e.g., δ ~7.3–7.5 ppm for benzyl protons, δ ~150–160 ppm for purine carbons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 259.69) .
  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate bond lengths and angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Methodology : For acetylcholinesterase (AChE) inhibition:

  • Use Ellman’s assay with acetylthiocholine iodide as substrate, monitoring absorbance at 412 nm .
  • Test compounds at 100 μM concentrations, with donepezil as a positive control .
  • Perform dose-response curves (IC₅₀ determination) for active derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., benzyl vs. methoxybenzyl groups) influence the compound’s bioactivity and binding mode?

  • Methodology :

  • Synthesize analogs via Mannich reactions or alkylation with substituted benzyl halides .
  • Correlate electronic (Hammett σ constants) or steric parameters of substituents with AChE inhibition data .
  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad .

Q. What strategies resolve tautomeric ambiguity in NMR data for purine derivatives?

  • Methodology :

  • Use variable-temperature ¹H NMR to observe tautomer equilibria (e.g., amino vs. imino forms) .
  • Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09) .
  • Employ 2D NMR (e.g., HSQC, NOESY) to assign tautomeric states based on coupling patterns .

Q. How can crystallographic data address discrepancies in reported bond lengths or molecular conformations?

  • Methodology :

  • Refine single-crystal X-ray data using SHELXL, ensuring data-to-parameter ratios >10 to avoid overfitting .
  • Validate structural models with R-factors <0.05 and check for thermal ellipsoid anisotropy .
  • Cross-reference with Cambridge Structural Database entries for analogous purines .

Q. What experimental and computational approaches optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • LogP determination : Use shake-flask method or HPLC-derived retention times .
  • Metabolic stability assays : Incubate with liver microsomes, quantify parent compound via LC-MS .
  • QSAR modeling : Train models on datasets linking substituent descriptors (e.g., ClogP, PSA) to ADME outcomes .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity results between structural analogs?

  • Methodology :

  • Validate assay conditions (e.g., pH, enzyme source) across studies .
  • Re-evaluate compound purity via HPLC-UV/HRMS to rule out degradation .
  • Perform molecular dynamics simulations to assess conformational flexibility impacting binding .

Q. Why might crystallographic data show deviations from DFT-optimized geometries?

  • Methodology :

  • Compare gas-phase (DFT) vs. solid-state (X-ray) environments, noting packing forces (e.g., π-π stacking) .
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···N contacts) .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis of chloro-purine intermediates .
  • Crystallography : Use low-temperature (120 K) data collection to minimize thermal motion artifacts .
  • Biological Assays : Include internal controls and triplicate measurements to ensure reproducibility .

特性

IUPAC Name

N-benzyl-2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBYBPPNNHJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444807
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39639-47-9
Record name N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of the commercially available 2,6-dichloropurine (3) with benzylamine gave 2-chloro-6-benzylaminopurine (4) using a reported procedure. Under our conditions, the reaction was complete in 15 min at 60° C. instead of the reported time of 3 h at 110° C. Propargylation of compound 4 using propargyl bromide in DMSO under mild conditions gave 2-chloro-6-benzylamino-9-(2-propynyl) purine (5) regioselectively in high yield. The Cu(I) catalyzed azide-alkyne click reaction (the Sharpless-Huisgen 1,3-dipolar cycloaddition) of the alkyne 5 with fluorinated benzyl azides, prepared in situ from their corresponding benzyl bromides, gave exclusively 1,4-disubstituted triazoles, 7-9. The isomeric homogeneity of the product triazoles was readily verified through their 19F NMR spectra. The pentafluorophenylmethyl-triazole, 9, showed relatively shielded δ19F absorptions as compared to the o-fluorophenylmethyl- and the 2,6-difluorophenylmethyl-triazoles, 7 and 8 respectively, in accordance with similar observations for the monofluoro-, difluoro-, and pentafluorotoluenes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dichloropurine (110 mg, 0.52 mmol) in n-butanol (3 mL), benzylamine (57 mg, 0.52 mmol) and triethylamine (72 mg, 0.79 mmol) was added. The mixture was stirred and heated at 60° C. for 15 min. The resulting precipitate was filtered, washed with water (20 mL) and methanol (10 mL), and air-dried overnight. Compound 4 (130 mg, 95%) was obtained as an off-white solid: mp 262° C.; EI/MS (m/z (relative %)): 259 (19, M+.), 260 (14), 261 (17%), 106 (100), 91 (77); 1H NMR (400 MHz, DMSO) δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J=6 Hz, 2H); 13C NMR (100 MHz, DMSO) δ 155.0 (s) 153.1 (s), 150.7 (s), 140.2 (d, 1JC—H=200 Hz), 139.6 (s), 128.5 (d, 1JC—H=158 Hz, 127.5 (d, 1JC—H=157 Hz), 127.0 (d, 1JC—H=158 Hz) 118.1 (s), 43.4 (t, 1JC—H=139 Hz).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzyl-2-chloro-9H-purin-6-amine
N-Benzyl-2-chloro-9H-purin-6-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。